molecular formula C16H8BrCl2NO B1372865 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160263-61-5

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372865
CAS No.: 1160263-61-5
M. Wt: 381 g/mol
InChI Key: AKHRBXDHFXQPGM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group at the second position, a chlorine atom at the eighth position, and a carbonyl chloride group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-bromophenylquinoline: This step involves the reaction of 4-bromoaniline with a suitable quinoline precursor under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl and quinoline rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are commonly used.

    Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols, often in the presence of a base such as triethylamine (Et3N).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, amides, esters, and thioesters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer, anti-microbial, and anti-inflammatory drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The bromophenyl and quinoline moieties can bind to enzymes, receptors, and other proteins, modulating their activity. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to covalent modifications and changes in their function. These interactions can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-8-chloroquinoline: Lacks the carbonyl chloride group, resulting in different reactivity and biological activity.

    2-(4-Bromophenyl)-4-carbonyl chloride: Lacks the chlorine atom at the eighth position, affecting its chemical properties and applications.

    8-Chloroquinoline-4-carbonyl chloride: Lacks the bromophenyl group, leading to different interactions with molecular targets.

Uniqueness

2-(4-Bromophenyl)-8-chloroquinoline-4-carbonyl chloride is unique due to the presence of all three functional groups (bromophenyl, chlorine, and carbonyl chloride) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-(4-bromophenyl)-8-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO/c17-10-6-4-9(5-7-10)14-8-12(16(19)21)11-2-1-3-13(18)15(11)20-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHRBXDHFXQPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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